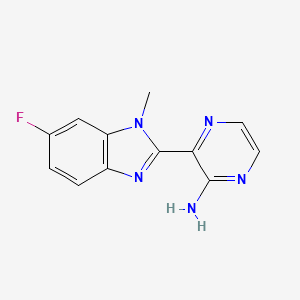
N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds in the body that regulate pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
作用机制
N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide selectively inhibits FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can bind to cannabinoid receptors in the body and produce various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. These endocannabinoids can bind to cannabinoid receptors in the body and produce various physiological effects such as decreased pain perception, improved mood, and decreased anxiety.
实验室实验的优点和局限性
One advantage of N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide for lab experiments is its selectivity for FAAH, which allows for specific targeting of the endocannabinoid system. However, this compound has a short half-life, which can make it difficult to maintain stable levels in the body for extended periods of time.
未来方向
Future research on N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide could focus on its potential therapeutic benefits in various medical conditions such as chronic pain, anxiety, and depression. Further studies could also investigate the potential of this compound in treating addiction and other neurological disorders. Additionally, research could focus on developing more stable and efficient inhibitors of FAAH for potential clinical use.
合成方法
N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide can be synthesized through a multistep process involving the reaction of 3,4-dichloroaniline with 1,4-dioxane-2,5-dione to form N-(3,4-dichlorophenyl) malonamic acid. This intermediate is then reacted with (S)-2-methyl-3-(4-(trifluoromethyl)phenyl) propan-1-amine to form this compound.
科学研究应用
N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide has been studied for its potential therapeutic benefits in various medical conditions such as chronic pain, anxiety, and depression. Studies have shown that this compound increases endocannabinoid levels in the body, leading to decreased pain perception and improved mood. This compound has also been studied for its potential in treating addiction, as endocannabinoids play a role in reward and addiction pathways in the brain.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-9-2-1-7(5-10(9)13)14-11(17)15-4-3-8(16)6-15/h1-2,5,8,16H,3-4,6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGBUIFRURIZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)
![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)


![4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7560371.png)
![1-[(4-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7560374.png)
![3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7560380.png)

![1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7560394.png)


![1-[2-(3-Bromophenyl)acetyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7560417.png)